molecular formula C20H23N7O B2997416 1-(4-Ethylphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021213-65-9

1-(4-Ethylphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2997416
CAS RN: 1021213-65-9
M. Wt: 377.452
InChI Key: WRVSLSHGWZTUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Complexation and Hydrogen Bonding Studies

Research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been conducted to understand the substituent effect on complexation through NMR spectroscopy and quantum chemical calculations. The importance of intramolecular hydrogen bond breaking in urea derivatives for complex formation was highlighted, with studies indicating that electronic repulsions influence complex stability. This research provides insights into the design of molecular recognition systems and supramolecular architectures (Ośmiałowski et al., 2013).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new pyrimidines and pyrazoles derivatives from 4-aminotoluidine and their evaluation for antimicrobial and analgesic activities have been explored. This work contributes to the ongoing search for novel compounds with potential therapeutic applications, illustrating the chemical versatility and utility of urea-based compounds in synthesizing biologically active molecules (Tirlapur & Noubade, 2010).

Unfolding and Self-assembly of Heterocyclic Ureas

Studies on the conformational behavior of heterocyclic ureas show their ability to unfold and form multiply hydrogen-bonded complexes, contributing to the understanding of fundamental principles of molecular self-assembly and folding. Such insights are crucial for designing new materials and nanoscale devices (Corbin et al., 2001).

Antioxidant Activity Evaluation

The synthesis and evaluation of the antioxidant activity of certain heterocyclic compounds, including the investigation of derivatives of urea, benzaldehyde, and ethyl acetoacetate, have been documented. This research underscores the potential of urea derivatives in contributing to antioxidant properties, which is significant for developing new antioxidants (George et al., 2010).

Antibacterial Activity of Heterocyclic Compounds

The development of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents demonstrates the role of urea-based compounds in medicinal chemistry. The synthesis and testing of these compounds highlight their importance in the ongoing effort to combat microbial resistance (Azab et al., 2013).

properties

IUPAC Name

1-(4-ethylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-15-3-5-16(6-4-15)25-20(28)23-14-13-22-18-7-8-19(27-26-18)24-17-9-11-21-12-10-17/h3-12H,2,13-14H2,1H3,(H,22,26)(H,21,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSLSHGWZTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.